molecular formula C60H105N17O12 B608481 Latromotide CAS No. 1049674-65-8

Latromotide

Número de catálogo B608481
Número CAS: 1049674-65-8
Peso molecular: 1256.6
Clave InChI: LYBZGRBEJKCFJH-BHEJXMHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Latromotide is an antineoplastic.

Aplicaciones Científicas De Investigación

Control of Tumor Growth in Neuroendocrine Tumors

Octreotide LAR (long-acting release) has been studied for its efficacy in controlling tumor growth in patients with metastatic neuroendocrine midgut tumors. In a placebo-controlled, double-blind study, octreotide LAR significantly lengthened the median time to tumor progression compared with placebo. Patients treated with octreotide LAR had a 66% risk reduction of tumor progression, demonstrating substantial tumor control and a more favorable antiproliferative response than placebo (Arnold et al., 2009).

Impact on Elderly Patients with Carcinoid Syndrome

Octreotide LAR's use among elderly patients with carcinoid syndrome has been analyzed in a population-based study. It indicated the pattern of octreotide LAR use in clinical practice and its impact on survival outcomes, highlighting its role in the management of this patient group (Shen et al., 2014).

Management of Acromegaly

Octreotide LAR effectively controls the secretion of growth hormone and insulin-like growth factor-1 in patients with acromegaly. It provides progressive control of serum levels of these hormones and is generally well tolerated by most patients, indicating its effectiveness in the medical management of acromegaly (McKeage et al., 2003; 2012).

Inhibition of Hormone Secretion

Like endogenous somatostatin, octreotide LAR inhibits the secretion of various hormones, including growth hormone, demonstrating its potential in controlling hormonal imbalances in certain medical conditions (Gillis et al., 1997).

Immunomodulatory Effects

A study has shown that octreotide LAR can influence the immune system by significantly decreasing the level of regulatory T cells (Tregs) and possibly affecting myeloid-derived suppressor cells (MDSCs). This indicates its potential role in tipping the balance of the immune system towards a more effective anti-tumor immunosurveillance in neuroendocrine neoplasms (von Arx et al., 2020).

Propiedades

Número CAS

1049674-65-8

Nombre del producto

Latromotide

Fórmula molecular

C60H105N17O12

Peso molecular

1256.6

Nombre IUPAC

L-Leucine, L-lysyl-L-valyl-L-tyrosyl-L-leucyl-L-arginyl-L-valyl-L-arginyl-L-prolyl-L-leucyl-

InChI

InChI=1S/C60H105N17O12/c1-32(2)28-42(71-53(83)44(31-37-20-22-38(78)23-21-37)73-56(86)47(35(7)8)75-49(79)39(62)16-11-12-24-61)51(81)69-40(17-13-25-67-59(63)64)50(80)76-48(36(9)10)55(85)70-41(18-14-26-68-60(65)66)57(87)77-27-15-19-46(77)54(84)72-43(29-33(3)4)52(82)74-45(58(88)89)30-34(5)6/h20-23,32-36,39-48,78H,11-19,24-31,61-62H2,1-10H3,(H,69,81)(H,70,85)(H,71,83)(H,72,84)(H,73,86)(H,74,82)(H,75,79)(H,76,80)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

Clave InChI

LYBZGRBEJKCFJH-BHEJXMHWSA-N

SMILES

CC(C)C[C@@H](C(O)=O)NC([C@H](CC(C)C)NC([C@H]1N(C([C@H](CCCNC(N)=N)NC([C@H](C(C)C)NC([C@H](CCCNC(N)=N)NC([C@H](CC(C)C)NC([C@H](CC2=CC=C(O)C=C2)NC([C@H](C(C)C)NC([C@H](CCCCN)N)=O)=O)=O)=O)=O)=O)=O)CCC1)=O)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Latromotide;  Lys-val-tyr-leu-arg-val-arg-pro-leu-leu; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latromotide
Reactant of Route 2
Latromotide
Reactant of Route 3
Latromotide
Reactant of Route 4
Latromotide
Reactant of Route 5
Latromotide
Reactant of Route 6
Latromotide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.